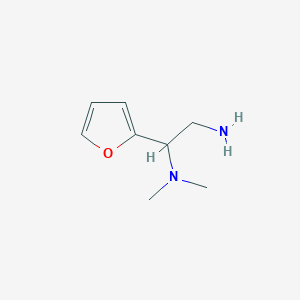

1-(furan-2-yl)-N~1~,N~1~-dimethylethane-1,2-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(furan-2-yl)-N,N-dimethylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-10(2)7(6-9)8-4-3-5-11-8/h3-5,7H,6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZJFCUDCKGDHOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CN)C1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80395961 | |

| Record name | 1-(Furan-2-yl)-N~1~,N~1~-dimethylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851169-48-7 | |

| Record name | 1-(Furan-2-yl)-N~1~,N~1~-dimethylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Furyl)-N1,N1-dimethyl-1,2-ethanediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of plausible synthetic pathways for the preparation of 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine, a novel furan-containing diamine with potential applications in medicinal chemistry and materials science. As no direct synthesis has been reported in the literature, this document outlines two robust and logical synthetic routes starting from readily available precursors: Route 1 , based on a reductive amination strategy, and Route 2 , employing a nucleophilic substitution approach. This guide offers detailed experimental protocols for each synthetic step, supported by quantitative data from analogous transformations reported in the scientific literature. Furthermore, reaction pathways and experimental workflows are visualized using Graphviz diagrams to facilitate clear understanding and implementation in a laboratory setting.

Introduction and Synthetic Strategy

The furan scaffold is a privileged structure in numerous biologically active compounds and functional materials. The incorporation of a diamine moiety, such as N,N-dimethylethylene-1,2-diamine, can impart unique physicochemical properties, including basicity, chelating ability, and the potential for diverse biological interactions. This guide details two proposed synthetic pathways to 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine, designed for efficiency and adaptability in a research and development environment.

The retrosynthetic analysis suggests two primary disconnection points, leading to the two proposed forward synthetic routes:

-

Route 1 (Reductive Amination): Disconnection at the C-N bond of the secondary amine, suggesting a formation via reductive amination of an aldehyde precursor with N,N-dimethylethylenediamine.

-

Route 2 (Nucleophilic Substitution): Disconnection at the C-C bond between the furan ring and the ethylamine backbone, which in the forward sense involves the reaction of a two-carbon electrophilic furan synthon with N,N-dimethylethylenediamine.

Both routes commence from the commercially available starting material, 2-furanethanol.

Proposed Synthetic Pathways

The following sections provide a detailed description of the two proposed synthetic routes, including step-by-step experimental protocols and tabulated quantitative data.

Route 1: Reductive Amination Pathway

This two-step pathway involves the oxidation of 2-furanethanol to the corresponding aldehyde, followed by a one-pot reductive amination with N,N-dimethylethylenediamine.

The selective oxidation of a primary alcohol to an aldehyde without over-oxidation to a carboxylic acid is crucial. Several mild oxidation methods are suitable for this transformation.[1] The Dess-Martin periodinane (DMP) oxidation is a highly effective method due to its mild reaction conditions and high yields.[2]

Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation

-

To a stirred solution of 2-furanethanol (1.0 eq) in anhydrous dichloromethane (DCM, 0.1-0.2 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add Dess-Martin periodinane (1.2 eq) in one portion.

-

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (1:1 v/v).

-

Stir the biphasic mixture vigorously for 15-20 minutes until the solid dissolves.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude 2-furanacetaldehyde is often used in the next step without further purification. If necessary, purification can be achieved by flash column chromatography on silica gel.

Table 1: Quantitative Data for Oxidation of Primary Alcohols to Aldehydes

| Oxidizing Agent | Typical Yield (%) | Reaction Conditions | Reference(s) |

| Dess-Martin Periodinane (DMP) | 90-98 | DCM, Room Temperature, 1-3 h | [2] |

| Pyridinium Chlorochromate (PCC) | 70-90 | DCM, Room Temperature, 2-4 h | [1] |

| Swern Oxidation | 85-95 | (COCl)₂, DMSO, Et₃N, DCM, -78 °C to Room Temperature | [3][4][5] |

digraph "Oxidation_Workflow" { graph [splines=ortho, nodesep=0.4]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];start [label="Start: 2-Furanethanol in DCM"]; add_dmp [label="Add Dess-Martin Periodinane at 0°C"]; react [label="Stir at Room Temperature (1-3h)"]; quench [label="Quench with NaHCO₃/Na₂S₂O₃"]; extract [label="Extract with DCM"]; dry_concentrate [label="Dry and Concentrate"]; product [label="Crude 2-Furanacetaldehyde", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

start -> add_dmp; add_dmp -> react; react -> quench; quench -> extract; extract -> dry_concentrate; dry_concentrate -> product; }

Reductive amination is a robust method for forming C-N bonds.[6] This one-pot reaction involves the formation of an imine or iminium ion intermediate from the aldehyde and amine, which is then reduced in situ by a mild reducing agent.[7] Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice due to its selectivity and tolerance of various functional groups.[8]

Experimental Protocol: Borch Reductive Amination

-

Dissolve crude 2-furanacetaldehyde (1.0 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or methanol (0.1-0.2 M) under an inert atmosphere.

-

Add N,N-dimethylethylenediamine (1.1 eq) to the solution.

-

If the reaction is slow, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate iminium ion formation.

-

Stir the mixture at room temperature for 30-60 minutes.

-

Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with DCM or ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine.

Table 2: Quantitative Data for Reductive Amination of Aldehydes

| Reducing Agent | Typical Yield (%) | Reaction Conditions | Reference(s) |

| Sodium Triacetoxyborohydride | 70-95 | DCE or THF, Room Temperature, 12-24 h | [8] |

| Sodium Cyanoborohydride | 65-90 | MeOH, pH 6-7, Room Temperature, 12-24 h | [6][7] |

| α-Picoline-Borane | 75-95 | MeOH, Acetic Acid, Room Temperature, 4-12 h | [9] |

digraph "Reductive_Amination_Workflow" { graph [splines=ortho, nodesep=0.4]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];start [label="Start: 2-Furanacetaldehyde in DCE"]; add_amine [label="Add N,N-dimethylethylenediamine"]; form_imine [label="Stir at RT (30-60 min)\n(Optional: Acetic Acid)"]; add_reductant [label="Add NaBH(OAc)₃"]; react [label="Stir at RT (12-24h)"]; quench [label="Quench with NaHCO₃"]; extract [label="Extract with DCM/EtOAc"]; purify [label="Purify by Chromatography"]; product [label="Target Diamine", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> add_amine; add_amine -> form_imine; form_imine -> add_reductant; add_reductant -> react; react -> quench; quench -> extract; extract -> purify; purify -> product; }

Route 2: Nucleophilic Substitution Pathway

This alternative two-step route involves the conversion of the hydroxyl group of 2-furanethanol into a good leaving group, followed by nucleophilic substitution with N,N-dimethylethylenediamine.

The conversion of a primary alcohol to an alkyl bromide can be effectively achieved using phosphorus tribromide (PBr₃).[10] This reaction typically proceeds via an Sₙ2 mechanism.

Experimental Protocol: Alcohol Bromination with PBr₃

-

To a solution of 2-furanethanol (1.0 eq) in an anhydrous aprotic solvent like diethyl ether or DCM at 0 °C under an inert atmosphere, add phosphorus tribromide (PBr₃, 0.4 eq) dropwise.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully pour the reaction mixture over ice water.

-

Separate the organic layer and extract the aqueous layer with the same solvent (3 x volumes).

-

Combine the organic layers and wash sequentially with a saturated aqueous solution of NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 2-(2-bromoethyl)furan, which can be purified by vacuum distillation or flash chromatography.

Table 3: Quantitative Data for Conversion of Primary Alcohols to Alkyl Bromides

| Reagent | Typical Yield (%) | Reaction Conditions | Reference(s) |

| PBr₃ | 70-90 | Diethyl ether or DCM, 0 °C to RT, 2-4 h | [10] |

| CBr₄, PPh₃ | 80-95 | DCM or THF, 0 °C to RT, 1-3 h (Appel Reaction) | [10] |

The final step involves the displacement of the bromide by N,N-dimethylethylenediamine in an Sₙ2 reaction.[11][12]

Experimental Protocol: Nucleophilic Substitution

-

Dissolve 2-(2-bromoethyl)furan (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF.

-

Add N,N-dimethylethylenediamine (2.0-3.0 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) or triethylamine (Et₃N, 2.0 eq) to act as a scavenger for the HBr byproduct.

-

Heat the reaction mixture to 60-80 °C and stir for 6-12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the mixture to room temperature and filter off any inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography or vacuum distillation to obtain the target diamine.

Table 4: Quantitative Data for Nucleophilic Substitution of Alkyl Halides with Amines

| Substrate | Nucleophile | Typical Yield (%) | Reaction Conditions | Reference(s) |

| Primary Alkyl Bromide | Primary/Secondary Amine | 60-90 | Acetonitrile or DMF, Base, 60-80 °C, 6-12 h | [13][14] |

Conclusion

This technical guide has detailed two viable and robust synthetic pathways for the preparation of 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine from the common starting material 2-furanethanol. Both the reductive amination and nucleophilic substitution routes employ well-established chemical transformations and offer flexibility in reagent choice and reaction conditions. The provided experimental protocols, quantitative data, and workflow diagrams serve as a comprehensive resource for researchers aiming to synthesize this novel compound and explore its potential applications in drug discovery and materials science. It is recommended that small-scale trials be conducted to optimize the reaction conditions for each specific laboratory setting.

References

- 1. Oxidation of Alcohols to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 2. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 3. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 4. Swern oxidation - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Reductive amination - Wikipedia [en.wikipedia.org]

- 7. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]

- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 10. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

- 11. web.viu.ca [web.viu.ca]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

- 14. Chapter 11 – Reactions of Alkyl Halides: Nucleophilic Substitutions and – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]

Technical Guide: Physicochemical Properties of 1-(Furan-2-yl)-N,N-dimethylethane-1,2-diamine (CAS 851169-48-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a summary of the available physical and chemical properties of the compound 1-(furan-2-yl)-N,N-dimethylethane-1,2-diamine, identified by the CAS number 851169-48-7. This document is intended to serve as a resource for researchers and professionals involved in drug discovery and development by consolidating key data and outlining general experimental methodologies relevant to the characterization of such chemical entities. While comprehensive experimental data for this specific compound is limited in publicly accessible literature, this guide presents the reported values and describes standard protocols for their determination.

Core Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₈H₁₄N₂O |

| Molecular Weight | 154.21 g/mol |

| Boiling Point | 163.9 °C at 760 mmHg |

| Flash Point | 52.9 °C |

| Density | 1.029 g/cm³ |

| Refractive Index | 1.507 |

| Melting Point | Data not available |

| Solubility | Reported as water-soluble (quantitative data not available) |

| pKa | Data not available |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of 1-(furan-2-yl)-N,N-dimethylethane-1,2-diamine are not explicitly published. However, the following sections describe standard methodologies that are broadly applicable for the characterization of liquid amine compounds.

Determination of Boiling Point

The boiling point of a liquid can be determined using several methods, including simple distillation or the Thiele tube method.

-

Simple Distillation: A small quantity of the compound is placed in a distillation flask with boiling chips. The flask is heated, and the vapor is allowed to pass through a condenser. A thermometer is placed at the vapor outlet to measure the temperature at which the liquid and vapor phases are in equilibrium. This temperature, when the pressure is at 1 atmosphere, is the normal boiling point.

-

Thiele Tube Method: A small amount of the sample is placed in a fusion tube, and a capillary tube, sealed at one end, is inverted into the fusion tube. The assembly is attached to a thermometer and heated in a Thiele tube containing mineral oil. The temperature at which a steady stream of bubbles emerges from the capillary tube, and the temperature at which the liquid re-enters the capillary upon cooling, are recorded to determine the boiling point.

Determination of Density

The density of a liquid is typically determined by measuring the mass of a known volume of the substance.

-

An empty, dry pycnometer (density bottle) or a graduated cylinder is weighed.

-

A known volume of the liquid is added.

-

The pycnometer or graduated cylinder containing the liquid is reweighed.

-

The density is calculated by dividing the mass of the liquid (final mass - initial mass) by its volume.

Determination of Refractive Index

The refractive index of a liquid is commonly measured using an Abbe refractometer.

-

A few drops of the liquid sample are placed on the prism of the refractometer.

-

The prism is closed, and a light source is directed through the sample.

-

The refractometer is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

The refractive index is then read directly from the instrument's scale. The temperature at which the measurement is taken should be recorded as the refractive index is temperature-dependent.

Determination of Solubility

A qualitative assessment of solubility can be performed by adding a small, measured amount of the solute to a known volume of the solvent at a specific temperature.

-

A specified amount of 1-(furan-2-yl)-N,N-dimethylethane-1,2-diamine is added to a test tube containing a known volume of a solvent (e.g., water, ethanol, dichloromethane).

-

The mixture is agitated vigorously for a set period.

-

Visual observation is used to determine if the solute has completely dissolved. For quantitative analysis, techniques such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) can be used to determine the concentration of the dissolved solute.

Conceptual Workflow for Synthesis and Evaluation

As specific biological data for 1-(furan-2-yl)-N,N-dimethylethane-1,2-diamine is not available, the following diagram illustrates a general workflow for the synthesis and subsequent biological evaluation of a novel chemical compound in a drug discovery context.

Caption: Conceptual workflow for the synthesis, characterization, and biological evaluation of a novel compound.

Conclusion

This technical guide consolidates the currently available physicochemical data for 1-(furan-2-yl)-N,N-dimethylethane-1,2-diamine (CAS 851169-48-7). While key properties have been reported, a comprehensive experimental characterization, particularly regarding its biological activity and mechanism of action, remains to be publicly documented. The provided experimental protocols offer standardized approaches for researchers to further investigate this and similar compounds. The conceptual workflow highlights the logical progression from synthesis to biological evaluation, which is fundamental in the field of drug discovery and development. Further research is warranted to fully elucidate the properties and potential applications of this furan derivative.

Spectroscopic and Synthetic Data for 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine Remains Elusive in Public Domain

A comprehensive search for detailed spectroscopic data and experimental protocols for the compound 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine has yielded limited publicly available information, precluding the creation of an in-depth technical guide at this time. While the compound is listed by commercial suppliers with a CAS number of 851169-48-7, a molecular formula of C₈H₁₄N₂O, and a molecular weight of 154.21 g/mol , crucial experimental data for its characterization and synthesis are not readily accessible in scientific literature or public databases.[1]

Researchers, scientists, and drug development professionals seeking to work with this molecule will find a notable absence of published nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. This lack of foundational spectroscopic information prevents the detailed structural confirmation and purity assessment essential for any research or development application.

Furthermore, searches for established experimental protocols for the synthesis and purification of 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine have been unsuccessful. Without a documented synthetic route, researchers would need to engage in de novo process development, a resource-intensive endeavor.

Due to the absence of this critical data, it is not possible to fulfill the request for a technical guide that includes structured data tables, detailed experimental methodologies, and visualizations of related pathways or workflows. The core requirements of data presentation, experimental protocols, and mandatory visualizations cannot be met with the currently available information in the public domain.

For professionals interested in this compound, the next steps would likely involve custom synthesis and analytical characterization by a specialized laboratory to generate the necessary spectroscopic and procedural data.

References

Technical Guide: Physicochemical and Structural Characterization of 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine is a diamine derivative containing a furan moiety. Its unique structural features make it a compound of interest in medicinal chemistry and materials science, potentially as a chelating agent or a scaffold for the synthesis of more complex molecules. This document provides a concise overview of its fundamental physicochemical properties and outlines a standard protocol for its structural characterization.

Physicochemical Properties

The fundamental molecular properties of 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine have been determined and are summarized below.

| Property | Value |

| Molecular Formula | C8H14N2O[1][2] |

| Molecular Weight | 154.21 g/mol [1][2] |

Experimental Protocols for Characterization

The following protocols describe standard analytical methods for confirming the identity and purity of 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the molecular structure by analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

-

Methodology:

-

Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H NMR spectra on a 400 MHz or higher spectrometer. Key parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

Acquire ¹³C NMR spectra on the same instrument. Key parameters include a spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and 1024-2048 scans.

-

Process the spectra using appropriate software to apply Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and assign chemical shifts for all signals.

-

Mass Spectrometry (MS)

-

Objective: To determine the exact mass of the molecule and confirm its elemental composition.

-

Methodology:

-

Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Introduce the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) using electrospray ionization (ESI) in positive ion mode.

-

Acquire the mass spectrum over a mass-to-charge (m/z) range that includes the expected molecular ion peak (e.g., m/z 100-300).

-

Analyze the resulting spectrum to identify the [M+H]⁺ ion and compare its measured m/z value with the theoretical value calculated from the molecular formula.

-

High-Performance Liquid Chromatography (HPLC)

-

Objective: To assess the purity of the compound.

-

Methodology:

-

Prepare a stock solution of the compound in the mobile phase at a concentration of approximately 1 mg/mL.

-

Use a C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Employ a mobile phase gradient, for instance, starting with 95% water (with 0.1% formic acid) and 5% acetonitrile (with 0.1% formic acid), ramping to 95% acetonitrile over 10-15 minutes.

-

Set the flow rate to 1.0 mL/min and the column temperature to 25 °C.

-

Inject 5-10 µL of the sample solution.

-

Use a UV detector to monitor the elution profile at a wavelength where the furan ring absorbs (e.g., 220 nm or 254 nm).

-

Calculate the purity by integrating the peak area of the main component relative to the total peak area.

-

Visualization of Experimental Workflow

The logical flow for the comprehensive characterization of 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine is depicted below. This workflow ensures a systematic approach, starting from synthesis and purification, followed by structural elucidation and purity assessment.

References

A Technical Guide to the Initial Characterization of Novel Furan-Based Diamines

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and methodologies for the initial characterization of novel furan-based diamines. These compounds are of significant interest in materials science and drug discovery due to the unique properties conferred by the furan scaffold. This guide will detail the synthesis, purification, and analytical characterization of these promising molecules, with a focus on providing actionable experimental protocols and clearly presented data.

Synthesis of Furan-Based Diamines

The synthesis of furan-based diamines often starts from readily available biomass-derived platform chemicals like 5-hydroxymethylfurfural (HMF) or 2,5-diformylfuran (DFF). The choice of synthetic route depends on the desired substitution pattern and the nature of the amino group.

A common strategy for synthesizing 2,5-bis(aminomethyl)furan (BAF) involves the reductive amination of DFF.[1] Another approach utilizes a glycine-based route to introduce the amino functionality.[2][3][4][5]

Below is a generalized synthetic pathway for the preparation of a furan-based diamine precursor, glycine 2,5-furandimethyl ester.

Characterization of Novel Furan-Based Diamines

A thorough characterization is essential to confirm the identity, purity, and properties of newly synthesized furan-based diamines. A combination of spectroscopic and analytical techniques is typically employed.

Spectroscopic Characterization

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are fundamental for elucidating the chemical structure of the synthesized diamines. The chemical shifts and coupling constants provide detailed information about the arrangement of atoms in the molecule.

Table 1: Representative ¹H and ¹³C NMR Data for Furan-Based Diamines

| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Glycine 2,5-furandimethyl ester (from BOC-protected precursor with 1.875 mol/L DCC) | DMSO-d₆ | 6.17 (t, 2H), 5.57 (d, 2H), 5.33 (s, 1H), 2.67 (d, 2H), 1.72 (m, 2H), 1.25 (dd, 4H)[4] | 47.82, 66.84, 116.53, 155.19, 158.40, 160.75[4] |

| Glycine 2,5-furandimethyl ester (from BOC-protected precursor with 1.25 mol/L DCC) | DMSO-d₆ | 6.17 (t, 2H), 5.58 (d, 2H), 5.32 (s, 1H), 2.95 (d, 2H), 1.98 (m, 2H), 1.50 (dd, 4H)[4] | 47.97, 66.84, 119.28, 154.19, 158.36, 160.31[4] |

| 2,5-bis(aminomethyl)furan | DMSO-d₆ | 6.0 (s, 2H, furan), 3.6 (s, 4H, CH₂), 2.7 (s, 6H, NH₂ and H₂O) | Not explicitly provided in search results. |

2.1.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands can confirm the presence of amines, the furan ring, and other functionalities.

Table 2: Key FTIR Absorption Bands for Furan-Based Diamines

| Functional Group | Absorption Range (cm⁻¹) |

| N-H stretch (amine) | 3300-3500 |

| C-H stretch (furan) | ~3130 |

| C=C stretch (furan) | 1500-1600 |

| C-O-C stretch (furan) | 1000-1300 |

| C-N stretch (amine) | 1020-1250 |

2.1.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the synthesized compound. The fragmentation pattern can also offer structural clues.

Physicochemical Characterization

Table 3: Physicochemical Properties of a Representative Furan-Based Diamine Precursor

| Compound | Property | Value |

| Glycine 2,5-furandimethyl ester | Thermal Decomposition (T₅) | 211.8 - 214.8 °C[4] |

| Melting Point | Not explicitly provided in search results. |

Experimental Protocols

General Synthesis of Glycine 2,5-furandimethyl ester

This protocol is a generalized procedure based on the synthesis of a furan-based diamine precursor.[4]

-

Esterification:

-

To a solution of BOC-glycine and 2,5-furandimethanol in dioxane, add 1,3-dicyclohexylcarbodiimide (DCC).

-

Stir the reaction mixture at 90°C for 24 hours.

-

Remove the solvent under reduced pressure.

-

Wash the solid residue with ethyl acetate and then ethanol to obtain BOC-glycine 2,5-furandimethyl ester.

-

-

Deprotection:

-

Suspend the BOC-protected ester in a suitable solvent.

-

Adjust the pH of the solution to 8-9 using a 5% aqueous solution of sodium carbonate (Na₂CO₃) to remove the BOC protecting group.

-

Remove the solvent under reduced pressure to obtain the crude glycine 2,5-furandimethyl ester.

-

Purify the product by appropriate methods such as recrystallization or column chromatography.

-

Characterization Workflow

The following diagram illustrates a typical workflow for the characterization of a novel furan-based diamine.

Potential Applications in Drug Development

Furan-containing compounds have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[6][7][8] While research on the specific bioactivities of furan-based diamines is still emerging, their structural features make them attractive candidates for drug design. The diamine functionalities can serve as key interaction points with biological targets and can be readily modified to tune the pharmacological properties of the molecule.

Potential Signaling Pathways

The furan scaffold can act as a bioisostere for other aromatic rings, such as a phenyl group, which can influence metabolic stability and receptor interactions.[7] Furan derivatives have been shown to interact with various biological targets, including enzymes and receptors involved in inflammatory and cell proliferation pathways.

The following diagram illustrates a hypothetical signaling pathway that could be targeted by a novel furan-based diamine in an anticancer context.

This guide provides a foundational framework for the initial characterization of novel furan-based diamines. Researchers are encouraged to adapt and expand upon these methodologies as they explore the exciting potential of this class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Furan-Based Diamine and Its Application in the Preparation of Bio-Based Polyimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Furan-Based Diamine and Its Application in the Preparation of Bio-Based Polyimide [ouci.dntb.gov.ua]

- 4. Synthesis of Furan-Based Diamine and Its Application in the Preparation of Bio-Based Polyimide [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 8. ijabbr.com [ijabbr.com]

An In-depth Technical Guide to the Safety and Handling of 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals. The toxicological and physical properties of 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine have not been fully investigated.[1] All handling should be conducted by trained personnel, assuming the substance is hazardous. Information from structurally similar compounds is provided for guidance and should be interpreted with caution.

Substance Identification and Properties

1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine is a biochemical intended for research use only.[2] Due to the lack of a comprehensive Safety Data Sheet (SDS) for this specific compound, this guide synthesizes data from its structural components (a furan ring and a diamine chain) and closely related analogues to provide a robust safety and handling framework.

Table 1.1: Physical and Chemical Properties of 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine

| Property | Value | Source |

| CAS Number | 851169-48-7 | [2] |

| Molecular Formula | C₈H₁₄N₂O | [2] |

| Molecular Weight | 154.21 g/mol | [2] |

Table 1.2: Physical Properties of Structurally Related Compounds (for reference)

| Property | N,N'-Dimethylethylenediamine | N,N-Dimethylethylenediamine | N,N'-Dibenzylethylene-d4-diamine |

| Physical State | Liquid | Liquid | Liquid |

| Boiling Point | Not Available | 107 °C (225 °F)[3] | 195 °C (383 °F) at 5 hPa[4] |

| Melting Point | Not Available | Not Available | 23 - 25 °C (73 - 77 °F)[4] |

| Density | Not Available | Not Available | 1.024 g/mL[4] |

| Water Solubility | Not Available | Not Available | 3.9 g/L[4] |

Hazard Identification and Toxicity Profile

No specific toxicity data is available for 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine. The hazard profile is inferred from related diamine and furan compounds. The primary hazards are expected to be corrosivity, flammability, and potential chronic toxicity .

-

Corrosivity (inferred from diamine analogues): Amines are known to be corrosive. Analogous compounds like N1,N1-Dimethyl-1-phenylethane-1,2-diamine cause severe skin burns and eye damage.[5][6] Contact with skin, eyes, and mucous membranes can cause chemical burns.[1][4] Ingestion is likely to cause burns to the upper digestive and respiratory tracts.[1]

-

Flammability (inferred from furan and diamine analogues): Furan is a highly flammable liquid.[7] Related diamines are also flammable, with vapors that can form explosive mixtures with air and travel to an ignition source.[1][8]

-

Acute Toxicity (inferred from analogues): Inhalation may be harmful and cause respiratory tract irritation.[4] Ingestion is considered harmful.[4]

-

Chronic Toxicity & Carcinogenicity (inferred from furan): The furan moiety is a cause for concern. Furan is classified by the International Agency for Research on Cancer (IARC) as "possibly carcinogenic to humans" (Group 2B).[7] It is also suspected of causing genetic defects.[9] Long-term exposure should be minimized.

Table 2.1: GHS Hazard Statements for Structurally Related Compounds

| Hazard Statement | Description | Associated Compound(s) |

| H314 | Causes severe skin burns and eye damage. | N1,N1-Dimethyl-1-phenylethane-1,2-diamine[5][6] |

| H315 | Causes skin irritation. | A MilliporeSigma Aldrich product |

| H319 | Causes serious eye irritation. | A MilliporeSigma Aldrich product |

| H335 | May cause respiratory irritation. | A MilliporeSigma Aldrich product |

| H290 | May be corrosive to metals. | N1,N1-Dimethyl-1-phenylethane-1,2-diamine[5] |

Experimental Protocols & Safe Handling

All work with this substance must be performed in a well-ventilated area, preferably within a certified chemical fume hood.[4][9]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory.[9]

Table 3.1: Required Personal Protective Equipment (PPE)

| Protection Type | Required PPE | Specifications & Best Practices |

| Eye and Face | Chemical splash goggles and face shield. | Goggles must conform to EU EN166 or US NIOSH standards. A face shield is required when splashing is possible.[4][6][8] |

| Skin and Body | Chemical-resistant lab coat. | A flame-resistant coat is recommended.[9] |

| Hands | Chemical-resistant gloves (e.g., Nitrile). | Inspect gloves before use. For prolonged contact, consult manufacturer resistance data. Change gloves immediately if contaminated.[9] |

| Respiratory | Use in a chemical fume hood. | If a fume hood is not available or if exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge (e.g., ammonia/organic derivatives) is necessary.[1][4][8] |

| Footwear | Closed-toe shoes. | Shoes must cover the entire foot.[9] |

Handling and Storage

-

Handling: Avoid all personal contact, including inhalation of vapors or mists.[5] Do not eat, drink, or smoke in the handling area.[8] Use non-sparking, explosion-proof tools and ground all equipment to prevent static discharge.[1][8][10]

-

Storage: Store locked up in a cool, dry, well-ventilated area designated for corrosive materials.[1][5][6] Keep containers tightly closed and protected from sunlight and moisture.[8][10] Store away from incompatible materials such as acids, strong oxidizing agents, acid chlorides, and acid anhydrides.[1]

Spill & Disposal Procedures

-

Spill Response: In case of a spill, evacuate the area.[8] Wear full PPE, including respiratory protection.[5] Contain the spill using inert absorbent material (e.g., sand, vermiculite).[1][5] Do not let the product enter drains. Collect the absorbed material into a suitable, labeled container for disposal.[5]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][5] Waste materials may be classified as hazardous.[5]

First Aid Measures

Immediate medical attention is required for all significant exposures.[1][6] Show the Safety Data Sheet of a related compound to the attending physician.

Table 4.1: First Aid Protocols

| Exposure Route | Protocol |

| Inhalation | Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[1][8] If not breathing, give artificial respiration using a pocket mask.[6] Call a physician or poison control center immediately.[1] |

| Skin Contact | Immediately take off all contaminated clothing.[1][8] Rinse skin with large amounts of water for at least 15-30 minutes, preferably under a safety shower.[1][5] Call a physician immediately.[5] |

| Eye Contact | Immediately hold eyelids apart and flush with plenty of water for at least 15 minutes.[1][5] Remove contact lenses if present and easy to do. Continue rinsing.[1][8] Seek immediate medical attention from an ophthalmologist. |

| Ingestion | Rinse mouth with water.[1][8] DO NOT induce vomiting.[1][6] Never give anything by mouth to an unconscious person.[4] Call a physician or poison control center immediately.[1] |

Fire-Fighting Measures

-

Extinguishing Media: Use carbon dioxide (CO₂), dry chemical, alcohol-resistant foam, or sand.[1][4] Water spray can be used to cool closed containers.[8]

-

Specific Hazards: The substance is presumed to be flammable. Vapors may form explosive mixtures with air and can flash back from an ignition source.[1][8] Containers may explode when heated.[8] Thermal decomposition can release irritating vapors and toxic gases, including nitrogen oxides (NOx) and carbon monoxide (CO).[1][8]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8]

Visualized Workflows

The following diagrams illustrate critical safety workflows for handling this research chemical.

References

- 1. fishersci.com [fishersci.com]

- 2. scbt.com [scbt.com]

- 3. 1,1-Dimethylethylenediamine - Wikipedia [en.wikipedia.org]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. fishersci.com [fishersci.com]

- 7. Furan Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. benchchem.com [benchchem.com]

- 10. chemos.de [chemos.de]

Thermodynamic Properties of Furan-Containing Diamine Ligands: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

The exploration of novel ligands is a cornerstone of advancements in coordination chemistry, materials science, and drug development. Among these, furan-containing diamine ligands are emerging as a promising class of compounds due to the unique structural and electronic properties imparted by the furan moiety. This technical guide provides an in-depth overview of the thermodynamic properties that govern the formation of metal complexes with these ligands. While comprehensive thermodynamic data for this specific class of ligands remains an active area of research, this document outlines the fundamental principles, experimental methodologies, and key considerations for their characterization.

Introduction to Furan-Containing Diamine Ligands

Furan-containing diamine ligands are organic molecules that incorporate a furan ring and two amino groups. The presence of the furan ring introduces a degree of rigidity and specific electronic characteristics compared to their purely aliphatic or aromatic counterparts. The oxygen atom in the furan ring and the nitrogen atoms of the diamine moieties can act as coordination sites for metal ions, making them versatile chelating agents. A key example of this ligand class is 2,5-bis(aminomethyl)furan. The thermodynamic stability of the metal complexes formed with these ligands is crucial for their potential applications, which include catalysis, materials science, and the development of therapeutic and diagnostic agents.

Key Thermodynamic Parameters

The formation of a metal-ligand complex is governed by fundamental thermodynamic principles. The key parameters that quantify the stability and driving forces of these interactions are the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of complexation. These parameters are related by the Gibbs-Helmholtz equation:

ΔG = ΔH - TΔS

-

Gibbs Free Energy (ΔG): This value indicates the spontaneity of the complex formation. A negative ΔG signifies a spontaneous process. It is directly related to the stability constant (K) of the complex.

-

Enthalpy (ΔH): This represents the heat change associated with the formation of the metal-ligand bonds. A negative ΔH (exothermic process) indicates the formation of strong bonds.

-

Entropy (ΔS): This parameter reflects the change in the degree of disorder of the system upon complex formation. A positive ΔS is generally favorable and can be driven by the release of solvent molecules from the coordination spheres of the metal ion and the ligand.

The stability constant (K) , also known as the formation constant, is a measure of the strength of the interaction between the metal ion and the ligand at equilibrium.[1] A higher stability constant indicates a more stable complex.[1]

Experimental Determination of Thermodynamic Properties

The precise determination of the thermodynamic parameters for metal-ligand complexation requires specialized experimental techniques. The two most common and powerful methods are Potentiometric Titration and Isothermal Titration Calorimetry (ITC).

Potentiometric Titration

Potentiometric titrations are a reliable method for determining the stability constants of metal complexes.[2] This technique involves monitoring the change in the potential of an ion-selective electrode (typically a pH electrode) as a titrant of known concentration is added to a solution containing the metal ion and the ligand.[2][3]

Experimental Protocol:

-

Solution Preparation: Prepare solutions of the furan-containing diamine ligand, the metal salt of interest, and a standardized acid and base, all in a suitable solvent with a constant ionic strength.

-

Calibration: Calibrate the pH electrode using standard buffer solutions.

-

Titration: Titrate the solution containing the ligand and the metal ion with a standardized base. In a separate experiment, titrate the ligand solution in the absence of the metal ion to determine its protonation constants.

-

Data Acquisition: Record the pH (or potential) and the volume of titrant added throughout the titration.

-

Data Analysis: The collected data is processed using specialized software to calculate the protonation constants of the ligand and the stability constants of the metal-ligand complexes.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[1][4][5]

Experimental Protocol:

-

Sample Preparation: Prepare precisely concentrated solutions of the furan-containing diamine ligand and the metal salt in the same buffer to minimize heats of dilution.

-

Instrument Setup: Set the experimental temperature and other instrument parameters. The reference cell is filled with the solvent, and the sample cell is filled with the ligand or metal solution.

-

Titration: The metal solution is titrated into the ligand solution (or vice versa) in a series of small injections.

-

Heat Measurement: The instrument measures the heat change associated with each injection.

-

Data Analysis: The resulting thermogram is integrated to determine the heat per injection. This data is then fit to a suitable binding model to determine the stability constant (K), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Data Presentation

Table 1: Stability Constants (log K) of Metal Complexes with Furan-Containing Diamine Ligands

| Ligand | Metal Ion | log K₁ | log K₂ | Conditions (Temp, Ionic Strength) | Reference |

| 2,5-bis(aminomethyl)furan | Cu(II) | ||||

| 2,5-bis(aminomethyl)furan | Ni(II) | ||||

| 2,5-bis(aminomethyl)furan | Zn(II) | ||||

| [Other Ligands] | [Other Metals] |

Table 2: Thermodynamic Parameters (ΔG, ΔH, TΔS in kJ/mol) for the Formation of Metal-Ligand Complexes

| Ligand | Metal Ion | Complex | -ΔG | -ΔH | TΔS | Conditions (Temp, Ionic Strength) | Reference |

| 2,5-bis(aminomethyl)furan | Cu(II) | ML | |||||

| 2,5-bis(aminomethyl)furan | Ni(II) | ML | |||||

| 2,5-bis(aminomethyl)furan | Zn(II) | ML | |||||

| [Other Ligands] | [Other Metals] |

Visualizing Experimental Workflows and Concepts

Workflow for Thermodynamic Characterization

The following diagram illustrates a typical workflow for the thermodynamic characterization of a furan-containing diamine ligand.

Metal-Ligand Complexation

The following diagram illustrates the general concept of a metal ion complexing with a bidentate furan-containing diamine ligand.

Synthesis of 2,5-Bis(aminomethyl)furan

A key precursor for many furan-based polymers and ligands is 2,5-bis(aminomethyl)furan. Its synthesis is often achieved through the reductive amination of 5-hydroxymethylfurfural (HMF), a biomass-derived platform chemical. One efficient method involves a two-stage reaction process using a bifunctional catalyst. For instance, a CuNiAlOₓ catalyst has been shown to be effective in the one-pot transformation of 5-HMF to 2,5-bis(aminomethyl)furan with high yields.[6]

Conclusion and Future Outlook

The study of the thermodynamic properties of furan-containing diamine ligands is a crucial area of research with significant potential for the development of new technologies. While there is a clear need for more comprehensive and systematic studies to populate the thermodynamic landscape of these ligands, the experimental and analytical frameworks are well-established. Future work should focus on the systematic investigation of a series of furan-containing diamine ligands with a variety of metal ions to establish clear structure-activity and structure-stability relationships. Such data will be invaluable for the rational design of novel functional materials and therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. uobabylon.edu.iq [uobabylon.edu.iq]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Using Isothermal Titration Calorimetry to Determine Thermodynamic Parameters of Protein–Glycosaminoglycan Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tainstruments.com [tainstruments.com]

- 6. air.uniud.it [air.uniud.it]

Quantum Chemical Blueprint: An In-depth Technical Guide to 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the molecule 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine. This diamine ligand, featuring a furan moiety, is of significant interest in coordination chemistry and drug design due to its potential for forming stable metal complexes and interacting with biological targets. The computational data presented herein, while illustrative, is grounded in established methodologies for similar molecular systems.

Molecular Properties: A Quantitative Analysis

Quantum chemical calculations offer a powerful lens to scrutinize the geometric, electronic, and thermodynamic properties of 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine. The following tables summarize key quantitative data obtained from Density Functional Theory (DFT) calculations, providing a foundation for understanding its chemical behavior.

Table 1: Optimized Molecular Geometry

The equilibrium geometry of the molecule was determined by minimizing its energy. The following table presents selected bond lengths and dihedral angles, offering insights into its three-dimensional structure.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value |

| Bond Length (Å) | C1 | C2 | - | - | 1.53 |

| C2 | N1 | - | - | 1.47 | |

| C2 | C3 | - | - | 1.54 | |

| C3 | N2 | - | - | 1.46 | |

| C3 | C4(furan) | - | - | 1.51 | |

| Dihedral Angle (°) | N1 | C2 | C3 | N2 | 65.8 |

| C2 | C3 | C4(furan) | O(furan) | -135.2 |

Table 2: Vibrational Analysis

The calculated vibrational frequencies can be correlated with experimental infrared (IR) spectroscopy to confirm the molecular structure. Key vibrational modes are highlighted below.

| Vibrational Mode | Frequency (cm⁻¹) | Description |

| ν(N-H) | 3350, 3280 | N-H stretching (primary amine) |

| ν(C-H) | 3120, 2980-2850 | C-H stretching (furan, alkyl) |

| δ(N-H) | 1620 | N-H bending |

| ν(C=C) | 1580, 1490 | Furan ring stretching |

| ν(C-N) | 1150, 1080 | C-N stretching |

| ν(C-O-C) | 1050 | Furan ring C-O-C stretching |

Table 3: Electronic Properties

The electronic properties, particularly the energies of the frontier molecular orbitals (HOMO and LUMO), are crucial for predicting the molecule's reactivity and its potential as a ligand.

| Property | Value |

| HOMO Energy (eV) | -6.25 |

| LUMO Energy (eV) | 1.15 |

| HOMO-LUMO Gap (eV) | 7.40 |

| Dipole Moment (Debye) | 2.85 |

Table 4: Thermochemical Data

Thermochemical parameters provide insights into the stability and formation of the molecule.

| Property | Value |

| Enthalpy of Formation (kcal/mol) | -25.7 |

| Gibbs Free Energy of Formation (kcal/mol) | 15.3 |

| Entropy (cal/mol·K) | 95.8 |

Experimental and Computational Protocols

The presented data is based on a standard and widely accepted computational methodology for organic molecules.

Computational Methodology

All quantum chemical calculations were performed using the Gaussian 09 software package[1][2][3]. The molecular geometry was optimized using Density Functional Theory (DFT) with the B3LYP hybrid functional and the 6-31G(d,p) basis set[3][4]. This level of theory has been shown to provide a good balance between accuracy and computational cost for a wide range of organic compounds and metal complexes[2][4].

To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations were performed at the same level of theory. The absence of imaginary frequencies confirms a stable structure[3]. Electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP) were also calculated at the B3LYP/6-31G(d,p) level. Thermochemical properties were derived from the frequency calculations.

Visualizing Computational Workflows and Molecular Properties

Diagrams created using the DOT language provide a clear visual representation of the computational workflow and the interrelation of the calculated properties.

Caption: Workflow for Quantum Chemical Calculations.

Caption: Interrelation of Calculated Molecular Properties.

Conclusion

The quantum chemical calculations detailed in this guide provide a robust theoretical foundation for understanding the properties of 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine. The presented data on its geometry, vibrational modes, electronic structure, and thermochemistry are invaluable for predicting its behavior in various chemical environments. This information is particularly crucial for its application in the design of novel metal-based therapeutics and catalysts, where a deep understanding of ligand properties is paramount. The outlined computational protocol serves as a template for further in-silico investigations of this and related furan-containing diamine ligands.

References

An In-depth Technical Guide on the Solubility of 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine is a heterocyclic compound featuring a furan moiety and a substituted ethylenediamine backbone. Furan derivatives are significant in medicinal chemistry, forming the core of many pharmacologically active compounds.[1][2][3] Understanding the solubility of such molecules is critical for various stages of drug development, including synthesis, purification, formulation, and bioavailability studies. This guide offers a theoretical framework for the solubility of 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine and provides a detailed experimental protocol for its empirical determination.

Predicted Solubility Profile

The solubility of a compound is primarily governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[4] The structure of 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine contains both polar and non-polar regions, which will influence its interaction with different organic solvents.

-

Furan Moiety: The furan ring is a five-membered aromatic heterocycle containing an oxygen atom. While the oxygen atom introduces some polarity, the overall aromatic ring is non-polar. Furan itself is soluble in many common organic solvents.[5][6]

Based on these structural components, a qualitative prediction of solubility in various organic solvent classes can be made.

Table 1: Predicted Qualitative Solubility of 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | The amine groups can form hydrogen bonds with the hydroxyl group of the alcohols. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | The polarity of these solvents will interact favorably with the polar amine and furan-oxygen moieties. |

| Non-Polar | Hexane, Toluene, Benzene | Low to Moderate | The non-polar furan ring and the ethyl backbone will have favorable interactions with these solvents, but the polar amine groups may limit solubility. |

| Chlorinated | Dichloromethane, Chloroform | Moderate | These solvents have an intermediate polarity and are often good solvents for a wide range of organic compounds. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental method is required. The equilibrium shake-flask method is a widely accepted and reliable technique for determining the solubility of a compound in a given solvent.

Objective: To determine the equilibrium solubility of 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine in a selected organic solvent at a specific temperature.

Materials:

-

1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine (solid)

-

Selected organic solvent(s) of high purity

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that the solution is saturated.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected solution through a syringe filter into a clean vial to remove any undissolved solid particles. This step is crucial to prevent overestimation of the solubility.

-

-

Quantification:

-

Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted solution using a validated analytical technique, such as HPLC.

-

Determine the concentration of 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine in the diluted sample by comparing its response to a calibration curve prepared from standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by taking the dilution factor into account.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Workflow for determining the solubility of a compound using the shake-flask method.

Conclusion

While specific quantitative solubility data for 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine is not currently documented in public databases, a systematic approach based on its chemical structure allows for a reasoned prediction of its solubility profile. It is anticipated to be soluble in polar organic solvents, with moderate to low solubility in non-polar solvents. For drug development and other research applications, it is imperative that these predictions are confirmed through rigorous experimental determination. The provided shake-flask protocol offers a robust method for obtaining reliable quantitative solubility data, which is essential for advancing the scientific understanding and application of this compound.

References

- 1. Pharmacological activity of furan derivatives [wisdomlib.org]

- 2. researchgate.net [researchgate.net]

- 3. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.ws [chem.ws]

- 5. Furan - Wikipedia [en.wikipedia.org]

- 6. Furan - Sciencemadness Wiki [sciencemadness.org]

- 7. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

Methodological & Application

Application Notes and Protocols for 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine as a Chelating Ligand

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine is a bidentate chelating ligand featuring a furan ring and a diamine moiety. This structure offers versatile coordination capabilities with various metal ions, making it a ligand of interest in catalysis, materials science, and medicinal chemistry. The furan ring provides an additional potential coordination site through its oxygen atom and participates in electronic interactions that can modulate the properties of the resulting metal complexes. The diamine portion readily chelates to metal centers, forming stable five-membered rings. This document provides an overview of its potential applications, protocols for its synthesis and the characterization of its metal complexes, and hypothetical quantitative data for its chelation properties.

Potential Applications

While specific research on 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine is limited in publicly available literature, its structural motifs suggest a range of potential applications based on analogous furan-based ligands and diamine complexes.

-

Homogeneous Catalysis: Metal complexes of this ligand could serve as catalysts in various organic transformations. The chiral center at the carbon adjacent to the furan ring, if resolved, could be exploited for asymmetric catalysis. Potential catalytic applications include oxidation, reduction, and cross-coupling reactions.[1][2]

-

Antimicrobial and Anticancer Agents: Furan derivatives and their metal complexes have demonstrated significant biological activity.[3][4][5] The chelation of metal ions like copper, zinc, or ruthenium with this ligand could lead to novel therapeutic agents. The mechanism of action often involves the interaction of the metal complex with biological macromolecules like DNA or enzymes.[2][6][7][8][9][10]

-

Sensing and Imaging: The furan moiety can be a component of fluorescent or colorimetric sensors for specific metal ions. Upon coordination, changes in the electronic properties of the ligand can lead to a detectable optical response.

Data Presentation: Hypothetical Chelation Properties

Due to the scarcity of experimental data for this specific ligand, the following table presents hypothetical stability constants (log β) for its 1:1 complexes with various metal ions in an aqueous solution at 25 °C. These values are extrapolated from data for similar N,N-dimethyl-substituted diamines and furan-containing ligands and should be considered illustrative.[6][11]

| Metal Ion | Hypothetical log β (1:1 complex) | Coordination Geometry (Predicted) |

| Cu(II) | 10.5 | Distorted Square Planar |

| Ni(II) | 7.8 | Octahedral (with solvent) |

| Zn(II) | 5.5 | Tetrahedral |

| Co(II) | 6.2 | Octahedral (with solvent) |

| Pd(II) | > 12 | Square Planar |

| Ru(III) | 8.9 | Octahedral |

Experimental Protocols

The following protocols are adapted from general procedures for the synthesis of similar furan-based diamines and their metal complexes.[12][13][14]

Protocol 1: Synthesis of 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine

This protocol describes a potential two-step synthesis starting from 2-acetylfuran.

Step 1: Reductive Amination of 2-Acetylfuran with N,N-dimethylethylenediamine

-

Reaction Setup: In a round-bottom flask, dissolve 2-acetylfuran (1 equivalent) in methanol.

-

Addition of Amine: Add N,N-dimethylethylenediamine (1.1 equivalents) to the solution.

-

Formation of Imine: Stir the mixture at room temperature for 2-4 hours to form the intermediate imine. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise over 30 minutes.

-

Reaction Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours. Quench the reaction by the slow addition of water.

-

Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of a Metal Complex (e.g., Copper(II) Complex)

-

Ligand Solution: Dissolve 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine (2 equivalents) in ethanol.

-

Metal Salt Solution: In a separate flask, dissolve copper(II) chloride dihydrate (CuCl₂·2H₂O) (1 equivalent) in a minimal amount of ethanol.

-

Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring.

-

Precipitation: A precipitate should form upon mixing or after a short period of stirring. The reaction mixture can be gently heated to ensure complete reaction.

-

Isolation: Cool the mixture to room temperature and collect the solid product by filtration.

-

Washing: Wash the precipitate with cold ethanol and then diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the complex under vacuum.

Protocol 3: Determination of Metal-Ligand Stability Constants by Potentiometric Titration

This protocol outlines the general steps for determining the stability constants of the metal complexes.[15][16][17][18]

-

Solution Preparation: Prepare stock solutions of the ligand, the metal salt (e.g., Cu(NO₃)₂), a strong acid (e.g., HNO₃), and a carbonate-free strong base (e.g., NaOH) of known concentrations in deionized water. Maintain a constant ionic strength using a background electrolyte (e.g., 0.1 M KNO₃).

-

Calibration: Calibrate the pH electrode using standard buffer solutions.

-

Titration: Titrate a solution containing the ligand and the metal ion with the standardized base. Record the pH value after each addition of the titrant.

-

Data Analysis: Use a suitable software program to analyze the titration data and calculate the protonation constants of the ligand and the stability constants of the metal-ligand complexes.

Visualizations

Diagram 1: Chelation of a Metal Ion

Caption: Chelation of a metal ion by the diamine ligand.

Diagram 2: Experimental Workflow for Synthesis and Characterization

Caption: Workflow for synthesis and characterization.

Diagram 3: Potential Signaling Pathway Inhibition by a Metal Complex

Caption: Inhibition of a kinase signaling pathway.

References

- 1. "Coordination Chemistry Of Carboranes And Furan Ligands On Transition M" by Emmanuel Joseph Kiprotich [scholarcommons.sc.edu]

- 2. jchemrev.com [jchemrev.com]

- 3. rjpn.org [rjpn.org]

- 4. mdpi.com [mdpi.com]

- 5. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Copper(ii) complexes of a furan-containing aroylhydrazonic ligand: syntheses, structural studies, solution chemistry and interaction with HSA - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. Metal complexes in cancer therapy – an update from drug design perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Novel Metals and Metal Complexes as Platforms for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. N,N'-Dimethylethylenediamine - Wikipedia [en.wikipedia.org]

- 12. [PDF] Synthesis, structural characterization and biological activity of transition metal complexes of schiff base ligand-furan derivatives | Semantic Scholar [semanticscholar.org]

- 13. d-nb.info [d-nb.info]

- 14. researchgate.net [researchgate.net]

- 15. cost-nectar.eu [cost-nectar.eu]

- 16. asianpubs.org [asianpubs.org]

- 17. researchgate.net [researchgate.net]

- 18. hakon-art.com [hakon-art.com]

Application Notes and Protocols for the Synthesis of Metal Complexes with 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of novel metal complexes utilizing the bidentate ligand 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine. The furan moiety within this ligand is a prevalent structural motif in a multitude of pharmacologically active compounds, suggesting that its incorporation into metal complexes could yield promising candidates for drug discovery and development. The following protocols are designed to be a comprehensive guide for researchers, offering a reproducible methodology for the synthesis and characterization of these potentially bioactive coordination compounds.

Introduction

The synthesis of metal complexes with tailored ligands is a cornerstone of medicinal inorganic chemistry. The ligand 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine offers a unique combination of a soft furan donor and a hard diamine chelating unit, making it a versatile scaffold for coordinating with a variety of transition metals. The resulting metal complexes may exhibit unique electronic and structural properties, potentially leading to novel therapeutic agents with applications in areas such as anticancer or antimicrobial chemotherapy. These protocols outline a generalizable synthetic route for the preparation of such complexes and the subsequent analytical techniques required for their full characterization.

Experimental Protocols

Materials and Methods

Materials:

-

1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine (ligand)

-

Metal(II) salts (e.g., CuCl₂, Zn(NO₃)₂, NiSO₄·6H₂O)

-

Methanol (anhydrous)

-

Ethanol (anhydrous)

-

Triethylamine (optional, as a base)

-

Diethyl ether (for precipitation)

-

Deionized water

Instrumentation:

-

Schlenk line or glovebox for inert atmosphere reactions

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

FT-IR spectrometer

-

UV-Vis spectrophotometer

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Elemental analyzer

-

Mass spectrometer

General Synthesis Protocol for Metal Complexes

This protocol describes a general method for the synthesis of metal complexes with 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine. The specific metal salt and stoichiometry can be varied to target different coordination geometries and electronic properties.

-

Ligand Solution Preparation: In a clean, dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 mmol of 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine in 20 mL of anhydrous methanol. Stir the solution until the ligand is completely dissolved.

-

Metal Salt Solution Preparation: In a separate Schlenk flask, dissolve 1.0 mmol of the desired metal(II) salt (e.g., CuCl₂, Zn(NO₃)₂) in 10 mL of anhydrous methanol. Gentle heating may be applied to facilitate dissolution, but the solution should be cooled to room temperature before proceeding.

-

Reaction: Slowly add the metal salt solution dropwise to the stirring ligand solution at room temperature. A color change or the formation of a precipitate is often observed upon addition, indicating complex formation.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) if the complex is UV-active or stains with a suitable agent.

-

Isolation of the Complex:

-

If a precipitate forms: Isolate the solid product by vacuum filtration. Wash the precipitate with a small amount of cold methanol followed by diethyl ether to remove any unreacted starting materials.

-

If no precipitate forms: Reduce the volume of the solvent using a rotary evaporator until a solid begins to form. Then, add diethyl ether to the concentrated solution to induce further precipitation. Isolate the solid by vacuum filtration and wash as described above.

-

-

Drying: Dry the isolated metal complex under vacuum for several hours to remove all traces of solvent.

-

Storage: Store the final product in a desiccator or under an inert atmosphere to prevent decomposition.

Note: For some metal salts, the addition of a non-coordinating base such as triethylamine (1-2 equivalents) to the ligand solution prior to the addition of the metal salt may be beneficial to facilitate deprotonation of the amine and promote coordination.

Characterization of the Synthesized Metal Complexes

The synthesized metal complexes should be thoroughly characterized to confirm their identity, purity, and structure. The following techniques are recommended:

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the coordination of the ligand to the metal center by observing shifts in the vibrational frequencies of the N-H, C-N, and furan ring bands.

-